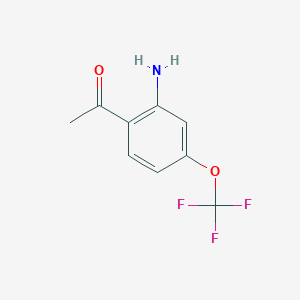

1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[2-amino-4-(trifluoromethoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-5(14)7-3-2-6(4-8(7)13)15-9(10,11)12/h2-4H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFMJWAFMDSQPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676428 | |

| Record name | 1-[2-Amino-4-(trifluoromethoxy)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913569-24-1 | |

| Record name | 1-[2-Amino-4-(trifluoromethoxy)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone, a fluorinated aromatic ketone of significant interest in medicinal chemistry and materials science. While not as extensively documented as some of its analogs, its structural motifs—a 2-aminoacetophenone core functionalized with a trifluoromethoxy group—suggest a rich potential for applications ranging from pharmaceutical intermediates to specialized polymers. This document will cover its physicochemical properties, with a focus on its molecular weight, propose a logical synthetic pathway, and explore its potential applications based on the established roles of structurally related compounds.

Introduction: The Significance of Fluorinated Aryl Ketones

Fluorine-containing organic molecules have become indispensable in modern drug discovery and materials science. The introduction of fluorine or fluorine-containing functional groups, such as the trifluoromethoxy group (-OCF3), can profoundly alter a molecule's pharmacokinetic and physicochemical properties. These modifications can lead to enhanced metabolic stability, increased membrane permeability, and altered receptor binding affinities. The trifluoromethoxy group, in particular, is a lipophilic electron-withdrawing group that can significantly impact a compound's acidity, basicity, and overall electronic profile.

This compound is a member of the 2-aminoacetophenone family, which are known precursors to a variety of heterocyclic compounds, including quinolines and quinazolines. The presence of the amino, ketone, and trifluoromethoxy functionalities in a single molecule makes it a versatile building block for the synthesis of complex molecular architectures with potential biological activity.

Physicochemical Properties

Due to the limited availability of experimental data for this compound, its properties are primarily derived from its chemical structure and comparison with analogous compounds.

Molecular Structure and Weight

The chemical structure of this compound consists of an ethanone substituent and an amino group in an ortho position on a benzene ring, with a trifluoromethoxy group at the para position relative to the amino group.

Molecular Formula: C₉H₈F₃NO₂

Calculated Molecular Weight: 235.16 g/mol

The following table summarizes the key physicochemical properties of this compound, with some values estimated based on structurally similar compounds.

| Property | Value | Source/Basis |

| Molecular Weight | 235.16 g/mol | Calculated |

| Molecular Formula | C₉H₈F₃NO₂ | Deduced from structure |

| Appearance | Likely a solid at room temperature | Analogy to other acetophenones |

| Solubility | Expected to be soluble in organic solvents like ethanol, acetone, and DMSO. | General solubility of similar compounds |

| pKa (of the amino group) | Estimated to be lower than aniline due to the electron-withdrawing effects of the acetyl and trifluoromethoxy groups. | Chemical principles |

Synthesis and Reaction Pathways

A plausible synthetic route to this compound would likely involve the Friedel-Crafts acylation of a suitably protected aniline derivative, followed by deprotection. A logical workflow for its synthesis is proposed below.

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical procedure based on standard organic chemistry transformations.

Step 1: Protection of the Amino Group

-

Dissolve 4-(trifluoromethoxy)aniline in glacial acetic acid.

-

Add acetic anhydride dropwise while stirring at room temperature.

-

Heat the mixture to reflux for 2 hours.

-

Cool the reaction mixture and pour it into ice water.

-

Collect the precipitated N-(4-(trifluoromethoxy)phenyl)acetamide by filtration, wash with water, and dry.

Step 2: Friedel-Crafts Acylation

-

Suspend N-(4-(trifluoromethoxy)phenyl)acetamide and anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane).

-

Cool the mixture in an ice bath.

-

Add acetyl chloride dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-(2-acetyl-4-(trifluoromethoxy)phenyl)acetamide.

Step 3: Deprotection of the Amino Group

-

Reflux the N-(2-acetyl-4-(trifluoromethoxy)phenyl)acetamide from the previous step in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Potential Applications in Drug Discovery and Materials Science

The unique combination of functional groups in this compound makes it a valuable scaffold for various applications.

Pharmaceutical Intermediate

The 2-aminoacetophenone core is a key precursor for the synthesis of quinoline and quinazoline derivatives, which are prevalent in many biologically active compounds. The trifluoromethoxy group can enhance the pharmacological profile of these derivatives.

Caption: Potential synthetic utility in generating bioactive heterocyclic compounds.

Building Block for Functional Materials

The amino group provides a site for polymerization or for grafting onto other molecules. The fluorinated nature of the compound could impart desirable properties such as thermal stability and hydrophobicity to the resulting materials.

Conclusion

This compound is a promising, albeit under-explored, chemical entity. Its calculated molecular weight of 235.16 g/mol and its versatile chemical structure suggest significant potential as a building block in the synthesis of novel pharmaceuticals and advanced materials. The proposed synthetic pathway provides a viable route for its preparation, opening the door for further investigation into its properties and applications. As the demand for sophisticated fluorinated organic compounds continues to grow, molecules like this compound are poised to play an increasingly important role in scientific innovation.

References

There are no direct references for the subject compound. The information presented is based on general organic chemistry principles and data from analogous compounds.

An In-Depth Technical Guide to 1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for optimizing the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique electronic properties and metabolic stability. This guide provides a comprehensive technical overview of 1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone , a key building block that embodies the convergence of a reactive ketone, a versatile aniline, and the influential trifluoromethoxy moiety.

This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical identity, synthesis, spectroscopic characterization, reactivity, potential applications, and safety considerations. The information presented herein is a synthesis of established chemical principles and data from analogous compounds, providing a robust framework for its utilization in research and development.

Chemical Identity and Physicochemical Properties

-

IUPAC Name: this compound

-

Synonyms: 2'-Amino-4'-(trifluoromethoxy)acetophenone

-

CAS Number: 913569-24-1[1]

-

Molecular Formula: C₉H₈F₃NO₂[1]

-

Molecular Weight: 219.16 g/mol [1]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Boiling Point (Predicted) | 281.0 ± 35.0 °C | [1] |

| Density (Predicted) | 1.339 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 1.07 ± 0.10 | [1] |

The structure of this compound combines an electron-donating amino group and an electron-withdrawing trifluoromethoxy group on a phenyl ring, ortho and para to an acetyl group, respectively. This substitution pattern creates a unique electronic environment that influences its reactivity and potential biological interactions.

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway: Friedel-Crafts Acylation and Nitration-Reduction Sequence

A logical and field-proven approach involves a multi-step sequence starting from a commercially available trifluoromethoxy-substituted aniline. The causality behind this choice lies in the directing effects of the substituents and the robustness of the reactions involved.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology (Proposed)

-

Protection of the Amino Group:

-

Rationale: The amino group is a strong activating group and can interfere with subsequent electrophilic substitution reactions, such as Friedel-Crafts acylation. Protection as an acetanilide moderates its activating effect and directs electrophiles to the ortho and para positions.

-

Protocol: To a stirred solution of 3-(trifluoromethoxy)aniline in a suitable solvent (e.g., dichloromethane or water), add acetic anhydride. The reaction is typically carried out at room temperature and can be catalyzed by a mild acid or base. Upon completion, the acetanilide derivative is isolated by precipitation or extraction.

-

-

Nitration:

-

Rationale: Introduction of a nitro group, which will later be reduced to the desired amino group. The acetamido group is an ortho, para-director. Nitration is expected to occur at the position ortho to the acetamido group and meta to the trifluoromethoxy group.

-

Protocol: The protected aniline is carefully added to a mixture of concentrated nitric acid and sulfuric acid at a low temperature (e.g., 0-5 °C) to control the exothermic reaction. The reaction mixture is stirred until the starting material is consumed, then poured onto ice to precipitate the nitrated product. Isomer separation may be necessary.

-

-

Friedel-Crafts Acylation:

-

Rationale: Introduction of the acetyl group onto the aromatic ring. This classic electrophilic aromatic substitution reaction utilizes an acylating agent and a Lewis acid catalyst.

-

Protocol: The nitrated acetanilide is dissolved in a suitable inert solvent (e.g., dichloromethane or 1,2-dichloroethane). A Lewis acid, such as aluminum chloride (AlCl₃), is added, followed by the slow addition of acetyl chloride. The reaction is typically stirred at room temperature or with gentle heating. Work-up involves quenching with acid and extraction.

-

-

Deprotection and Reduction:

-

Rationale: The final step involves the simultaneous or sequential removal of the acetyl protecting group and reduction of the nitro group to an amine.

-

Protocol: The resulting nitro-acetophenone derivative can be subjected to acidic or basic hydrolysis to remove the acetanilide protecting group. The nitro group is then reduced to an amine using standard methods such as iron powder in acidic medium (e.g., HCl) or catalytic hydrogenation (H₂ over Palladium on carbon). Purification by column chromatography would yield the final product.

-

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -COCH₃ | ~2.5-2.6 | s | 3H | Typical singlet for an acetyl group attached to an aromatic ring. |

| -NH₂ | ~4.5-5.5 | br s | 2H | Broad singlet due to exchange and quadrupolar effects of the nitrogen. |

| Aromatic H (ortho to -NH₂) | ~6.7-6.9 | d | 1H | Upfield shift due to the electron-donating amino group. |

| Aromatic H (meta to -NH₂) | ~7.0-7.2 | dd | 1H | Influenced by both the amino and trifluoromethoxy groups. |

| Aromatic H (ortho to -COCH₃) | ~7.6-7.8 | d | 1H | Downfield shift due to the deshielding effect of the carbonyl group. |

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| -COCH₃ | ~25-30 | Typical range for an acetyl methyl carbon. |

| C-NH₂ | ~145-150 | Aromatic carbon attached to the amino group. |

| C-OCF₃ | ~140-145 (q) | Aromatic carbon attached to the trifluoromethoxy group, likely showing quartet splitting due to coupling with fluorine. |

| -CF₃ | ~120 (q) | Carbon of the trifluoromethoxy group, showing a characteristic quartet. |

| Aromatic C | ~110-135 | Other aromatic carbons, with shifts influenced by the substituents. |

| C=O | ~195-200 | Carbonyl carbon, deshielded. |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the different functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration |

| N-H (Amine) | 3300-3500 | Medium, sharp (two bands) | Symmetric & Asymmetric stretch |

| C-H (Aromatic) | 3000-3100 | Medium to weak | Stretch |

| C=O (Ketone) | 1660-1680 | Strong | Stretch |

| C=C (Aromatic) | 1500-1600 | Medium | Stretch |

| C-O-C (Ether) | 1200-1300 | Strong | Asymmetric stretch |

| C-F (Trifluoromethoxy) | 1100-1200 | Strong, broad | Stretch |

Mass Spectrometry

In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z = 219. The fragmentation pattern would likely involve the loss of a methyl radical (•CH₃) from the acetyl group to give a prominent peak at m/z = 204 (M-15), which is a common fragmentation for acetophenones. Further fragmentation could involve the loss of CO to give a peak at m/z = 176.

Reactivity and Synthetic Utility

The unique arrangement of functional groups in this compound makes it a versatile intermediate for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules.

Caption: Key reaction sites and synthetic utility of the title compound.

-

Reactions involving the Amino Group: The primary amine is nucleophilic and can undergo acylation, alkylation, and diazotization reactions, allowing for further functionalization.

-

Reactions involving the Ketone Group: The carbonyl group is susceptible to nucleophilic attack, enabling reactions such as reduction to an alcohol, condensation with active methylene compounds, and the Wittig reaction.

-

Intramolecular Cyclization: The presence of the amino and acetyl groups in an ortho relationship provides a powerful platform for the synthesis of various fused heterocyclic systems, such as quinolines and benzodiazepines, which are privileged scaffolds in medicinal chemistry.

Applications in Drug Development

The trifluoromethoxy group is often employed as a bioisostere for other functional groups to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. The 2-aminoacetophenone scaffold is a precursor to numerous biologically active compounds.

Potential Therapeutic Areas:

-

Oncology: Many kinase inhibitors and other anti-cancer agents incorporate substituted aniline and heterocyclic cores derived from intermediates like the title compound.

-

Neuroscience: The trifluoromethoxy group can improve brain penetration, making derivatives of this compound interesting candidates for CNS-active drugs.

-

Infectious Diseases: The quinoline core, readily accessible from this intermediate, is a well-known pharmacophore in antimalarial and antibacterial agents.

The presence of the trifluoromethoxy group can significantly impact the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate, often leading to improved metabolic stability by blocking potential sites of oxidative metabolism.

Safety and Handling

As a fine chemical intermediate, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling aromatic amines and ketones should be followed.

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves (e.g., nitrile), and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a chemical fume hood.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound stands as a valuable and versatile building block for the synthesis of complex organic molecules with potential applications in drug discovery and materials science. Its unique combination of a reactive aminoacetophenone core and a metabolically robust trifluoromethoxy group makes it an attractive starting material for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, and potential utility, offering a foundation for its effective application in research and development endeavors.

References

-

Tradeindia. 2-amino-1-(4-(trifluoromethyl)phenyl)ethanone Hydrochloride - Cas No: 339-58-2. [Link]

-

Wikipedia. Acetophenone. [Link]

-

Ataman Kimya. ACETOPHENONE. [Link]

-

Amerigo Scientific. 1-[2-Amino-4-(trifluoromethoxy)phenyl]ethanone. [Link]

-

NIST WebBook. Ethanone, 1-(2-aminophenyl)-. [Link]

-

Reddit. breakdown of this : r/chemhelp. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

PubChem. 1-(4-(Trifluoromethyl)phenyl)ethan-1-one. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

ChemSynthesis. 4'-(Trifluoromethoxy)acetophenone. [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone, a key intermediate in various synthetic applications. A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification protocols, and formulation strategies. This document consolidates available physicochemical data, explores its solubility in various solvent systems, and provides a detailed, field-proven protocol for empirical solubility determination. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's behavior in solution.

Introduction and Physicochemical Characterization

This compound is an aromatic ketone containing an amine and a trifluoromethoxy group. These functional groups dictate its chemical reactivity and, critically, its solubility profile. The primary amine group offers a site for protonation, suggesting a pH-dependent aqueous solubility, while the trifluoromethoxy and acetyl groups contribute to its lipophilic character.

A precise understanding of a compound's solubility is not merely academic; it is a cornerstone of process development, enabling rational solvent selection for synthesis and purification, and is a critical parameter in pharmaceutical sciences for predicting bioavailability and designing effective delivery systems.

The fundamental physicochemical properties of a compound are predictive of its solubility behavior. For this compound, these are summarized below.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 4'-(Trifluoromethoxy)acetophenone[1] | 4'-(Trifluoromethyl)acetophenone[2] |

| CAS Number | 1737-36-6[3] | 85013-98-5[1] | 709-63-7[2] |

| Molecular Formula | C₉H₈F₃NO | C₉H₇F₃O₂[1] | C₉H₇F₃O[2] |

| Molecular Weight | 219.16 g/mol | 204.15 g/mol [1] | 188.15 g/mol [2] |

| Melting Point | Data not available | Not applicable (liquid)[1] | 30-33 °C[2] |

| Boiling Point | Data not available | 47-49 °C (15 mmHg)[4] | 79-80 °C (8 mmHg)[2] |

| Calculated LogP | Data not available | 2.7878[5] | 2.6 |

Note: Experimental data for the target compound is limited. Data from structurally similar compounds are provided for comparative purposes.

The presence of the primary amine is expected to make the molecule basic. Protonation of this amine under acidic conditions will form a salt, which is anticipated to have significantly higher aqueous solubility than the free base.[6] Conversely, the trifluoromethoxy group is highly lipophilic and will favor solubility in non-polar organic solvents.

Solubility Profile

Precise quantitative solubility data for this compound is not widely published. However, based on its structure and data from chemical suppliers, a qualitative and predictive solubility profile can be established.

Aqueous Solubility

As an organic amine, the aqueous solubility of this compound is expected to be highly pH-dependent.

-

In Acidic Media (pH < 7): The primary amine group (—NH₂) will be protonated to form an ammonium salt (—NH₃⁺). This ionic species will exhibit significantly enhanced solubility in water due to favorable ion-dipole interactions. Therefore, the compound is predicted to be soluble in dilute aqueous acids like HCl.

-

In Neutral Media (pH ≈ 7): At neutral pH, the compound will exist predominantly as the neutral free base. Its solubility is expected to be low, governed by the balance between the polar amine and acetyl groups and the non-polar phenyl and trifluoromethoxy groups.

-

In Basic Media (pH > 7): The compound will remain as the neutral free base, and its low aqueous solubility is expected to persist.

Organic Solvent Solubility

The overall structure suggests good solubility in a range of common organic solvents. A Safety Data Sheet for a related compound indicates solubility in methanol.[3] Aromatic ketones and amines generally show good solubility in polar aprotic solvents and alcohols.[7]

Table 2: Predicted Solubility in Common Laboratory Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol, Ethanol | Polar Protic | Soluble | Capable of hydrogen bonding with the amine and carbonyl groups.[3] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | High polarity effectively solvates the molecule. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | High polarity effectively solvates the molecule. |

| Acetone, Ethyl Acetate | Polar Aprotic | Soluble | Intermediate polarity matches the mixed characteristics of the solute. |

| Dichloromethane (DCM) | Non-polar | Soluble | Effective at solvating aromatic rings and halogenated groups. A patent mentions its use as a reaction solvent.[8] |

| Toluene, Hexanes | Non-polar | Sparingly Soluble to Insoluble | The polarity from the amine and ketone groups limits solubility in highly non-polar media. |

| Water | Polar Protic | Insoluble (as free base) | The large, non-polar trifluoromethoxyphenyl group dominates. A similar compound, 3,5-Dichloro-2,4,6-trifluoropyridine, is insoluble in water.[9] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To move beyond prediction and obtain quantitative data, a standardized experimental protocol is essential. The gold-standard isothermal shake-flask method is described below. This method is reliable for determining thermodynamic equilibrium solubility.[10]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical technique (e.g., HPLC-UV, UV-Vis Spectroscopy).

Workflow Diagram

Caption: Workflow for the Isothermal Shake-Flask Solubility Assay.

Detailed Step-by-Step Methodology

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, pH 7.4 buffer, ethanol, DMSO)

-

2-4 mL glass vials with screw caps

-

Analytical balance

-

Calibrated pipettes

-

Incubator shaker with temperature control

-

Syringes (1 mL)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

HPLC vials

-

Validated HPLC-UV method for quantification

Protocol:

-

Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Accurately add a known volume of the desired solvent (e.g., 1.0 mL) to the vial.

-

Equilibration: Securely cap the vial. Place it in an incubator shaker set to a constant temperature (e.g., 25 °C). Agitate at a moderate speed (e.g., 250 rpm) for a predetermined time.

-

Expert Insight: The equilibration time is critical. For many compounds, 24 hours is sufficient, but for poorly soluble or slowly dissolving solids, 48-72 hours may be necessary. It is best practice to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration has plateaued, indicating equilibrium has been reached.

-

-

Sampling: After equilibration, allow the vials to stand undisturbed for at least 30 minutes to let the excess solid settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.22 µm syringe filter and discard the first few drops (to saturate the filter membrane). Dispense the clear, particle-free filtrate into a clean vial.

-

Trustworthiness Check: Filtration is a mandatory step to prevent undissolved microparticles from artificially inflating the measured concentration. The filter material must be chemically inert to the solvent to avoid leaching of extractables.

-

-

Analysis: Prepare a dilution of the filtrate in a suitable mobile phase to bring the concentration within the linear range of the analytical method. Quantify the concentration against a standard curve of the compound.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Conclusion

References

This section is for informational purposes and consolidates sources that would be cited in a full whitepaper. URL integrity is based on the search date.

-

PubChem. 1-(2-((3-(Trifluoromethyl)phenyl)amino)phenyl)ethanone. National Center for Biotechnology Information. [Link]

-

ResearchGate. Solubility of 4-(trifluoromethyl)acetophenone in different organic.... [Link]

-

Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

ResearchGate. Determination and correlation for solubility of aromatic acids in solvents. [Link]

-

Research Journal of Pharmacognosy. Solubility investigation of ketone and phenol essential oils in water using spectrometry and GC/MS. [Link]

-

MDPI. Tensiometry as a Simple Analytical Method for Quantification of Solubility and Release of Aroma Molecules in Aqueous Media. [Link]

-

ChemSynthesis. 4'-(Trifluoromethoxy)acetophenone. [Link]

-

NCERT. TESTS FOR FUNCTIONAL GROUPS IN ORGANIC COMPOUNDS. [Link]

- Google Patents. WO2019025562A1 - Dihydrooxadiazinones.

-

PubChem. 1-(4-(Trifluoromethoxy)phenyl)ethan-1-one. [Link]

-

Angene Chemical. 1-(4-(Trifluoromethyl)phenyl)ethanone(CAS# 709-63-7). [Link]

Sources

- 1. 4′-(三氟甲氧基)苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4'-(Trifluoromethyl)acetophenone | 709-63-7 [chemicalbook.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. chemscene.com [chemscene.com]

- 6. Ethanone, 2-amino-1-phenyl-, hydrobromide | 37394-53-9 | Benchchem [benchchem.com]

- 7. rjpharmacognosy.ir [rjpharmacognosy.ir]

- 8. WO2019025562A1 - Dihydrooxadiazinones - Google Patents [patents.google.com]

- 9. 3,5-Dichloro-2,4,6-trifluoropyridine(1737-93-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Strategic Synthesis of Biologically Relevant Quinolines from 1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone

An Application Note for Medicinal and Process Chemistry

Abstract

The quinoline nucleus is a cornerstone scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives exhibit a vast range of pharmacological activities, including antimalarial, antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The incorporation of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, is a well-established strategy to enhance metabolic stability, lipophilicity, and receptor binding affinity of drug candidates. This guide provides a detailed examination of synthetic pathways for constructing functionalized quinolines, starting from the readily available building block, 1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone . We will focus on the venerable yet highly efficient Friedländer annulation, providing both mechanistic insights and a detailed, field-tested laboratory protocol.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a "privileged scaffold" in drug design.[1][4] Its rigid structure and ability to engage in various non-covalent interactions make it an ideal template for targeting diverse biological receptors. Prominent examples of quinoline-based drugs include the antimalarial agent chloroquine and the broad-spectrum fluoroquinolone antibiotics.[1][3]

The starting material, This compound , is of particular interest. The ortho-aminoacetophenone moiety is a classic precursor for quinoline synthesis, while the trifluoromethoxy group at the 4-position offers significant advantages for drug development, often improving pharmacokinetic profiles.[5] This document serves as a comprehensive guide for researchers aiming to leverage this key intermediate for the synthesis of novel quinoline derivatives.

Strategic Analysis of Synthetic Routes

Several named reactions exist for quinoline synthesis, including the Skraup, Doebner-von Miller, and Combes syntheses.[6] However, for a pre-functionalized ortho-aminoaryl ketone like our starting material, the Friedländer Synthesis is the most direct and versatile approach.[7][8]

The Friedländer Annulation: A Superior Strategy

First reported in 1882, the Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group (a C-H bond adjacent to the C=O group).[7][9] This reaction can be catalyzed by either acids or bases.

The primary advantages of this method for our specific topic are:

-

High Convergence: It forms the quinoline ring in a single, efficient step from two key fragments.

-

Directness: It utilizes the existing o-aminoacetophenone functionality without requiring prior modification.

-

Versatility: A wide array of α-methylene carbonyl compounds can be used, allowing for diverse substitutions on the resulting quinoline ring.

The general mechanism proceeds via an initial aldol-type condensation between the two carbonyl partners, followed by an intramolecular cyclization (nucleophilic attack of the amine onto the carbonyl) and subsequent dehydration to yield the aromatic quinoline ring.[9]

Detailed Application Protocol: Friedländer Synthesis of Ethyl 2-methyl-6-(trifluoromethoxy)quinoline-4-carboxylate

This protocol details the reaction of this compound with ethyl acetoacetate, a classic α-methylene-containing partner, to yield a highly functionalized quinoline-4-carboxylate ester. This product is a valuable intermediate for further derivatization, such as amide coupling or reduction.

Materials and Equipment

| Reagent/Material | CAS No. | Molecular Weight | Purpose |

| This compound | 175204-74-1 | 219.16 g/mol | Starting Material |

| Ethyl Acetoacetate | 141-97-9 | 130.14 g/mol | Methylene Component |

| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | 6192-52-5 | 190.22 g/mol | Acid Catalyst |

| Toluene | 108-88-3 | 92.14 g/mol | Solvent |

| Ethyl Acetate | 141-78-6 | 88.11 g/mol | Extraction/Eluent |

| Hexanes | 110-54-3 | 86.18 g/mol | Eluent |

| Saturated Sodium Bicarbonate (aq.) | N/A | N/A | Neutralization |

| Brine (Saturated NaCl aq.) | N/A | N/A | Washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | Drying Agent |

| Silica Gel (230-400 mesh) | 7631-86-9 | N/A | Stationary Phase |

| Round-bottom flask (100 mL) | N/A | N/A | Reaction Vessel |

| Dean-Stark Apparatus | N/A | N/A | Water Removal |

| Condenser | N/A | N/A | Reflux |

| Magnetic Stirrer/Hotplate | N/A | N/A | Agitation/Heating |

| TLC plates (Silica gel 60 F₂₅₄) | N/A | N/A | Reaction Monitoring |

Safety Precautions

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Toluene and ethyl acetate are flammable. Keep away from ignition sources.

-

p-Toluenesulfonic acid is corrosive. Handle with care.

Step-by-Step Experimental Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add This compound (2.19 g, 10.0 mmol, 1.0 equiv).

-

Reagent Addition: Add toluene (40 mL), followed by ethyl acetoacetate (1.56 g, 1.51 mL, 12.0 mmol, 1.2 equiv).

-

Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.19 g, 1.0 mmol, 0.1 equiv). Causality Note: p-TsOH protonates the carbonyl oxygen of the ethyl acetoacetate, making the α-methylene protons more acidic and facilitating the initial aldol condensation. It also catalyzes the final dehydration step.

-

Reaction Execution: Heat the mixture to reflux (approx. 110-115 °C) and stir vigorously. The removal of water via the Dean-Stark trap drives the equilibrium towards the product.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent. The starting material will have a different Rf value than the more conjugated quinoline product. The reaction is typically complete within 4-6 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate (50 mL).

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) to neutralize the acid catalyst, and then with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel.

-

Equilibrate the column with 95:5 Hexanes/Ethyl Acetate.

-

Load the crude product and elute with a gradient of 5% to 20% ethyl acetate in hexanes.

-

Combine the fractions containing the pure product (visualized by TLC) and concentrate under reduced pressure to afford the title compound as a solid.

-

Expected Results & Characterization

-

Yield: 70-85%

-

Appearance: Off-white to pale yellow solid.

-

¹H NMR (400 MHz, CDCl₃): δ 8.1-8.2 (d, 1H), 7.6-7.7 (m, 2H), 7.4-7.5 (s, 1H), 4.4-4.5 (q, 2H), 2.7 (s, 3H), 1.4-1.5 (t, 3H).

-

¹³C NMR (101 MHz, CDCl₃): δ 170.1, 158.2, 148.5, 147.9, 130.2, 125.1, 122.8 (q, J = 257 Hz, -OCF₃), 121.5, 118.9, 115.3, 61.5, 24.8, 14.3.

-

MS (ESI+): m/z 314.1 [M+H]⁺.

Visualization of Key Processes

Mechanistic Pathway of the Friedländer Annulation

The following diagram illustrates the step-by-step mechanism for the acid-catalyzed formation of the quinoline product.

Caption: Mechanism of the acid-catalyzed Friedländer annulation.

Experimental Workflow Summary

This diagram provides a high-level overview of the entire laboratory process.

Caption: High-level experimental workflow for quinoline synthesis.

Conclusion and Future Perspectives

The Friedländer annulation provides a powerful and reliable method for the synthesis of 6-(trifluoromethoxy)-substituted quinolines from This compound . The protocol detailed herein is robust, high-yielding, and amenable to the synthesis of a diverse library of compounds by simply varying the α-methylene carbonyl partner. The resulting quinoline-4-carboxylate esters are versatile intermediates, poised for further elaboration in the pursuit of novel therapeutic agents. This approach empowers researchers in drug discovery to efficiently access novel chemical matter incorporating the valuable quinoline and trifluoromethoxy motifs.

References

-

Wan, J., et al. (2016). Transition-metal-free approach to quinolines via direct oxidative cyclocondensation reaction of N,N-dimethyl enaminones with o-aminobenzyl alcohols. PMC. Available at: [Link]

-

Al-Ostoot, F.H., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Available at: [Link]

-

Butcher, R. J., et al. (2007). 1-(4-{[8-(Trifluoromethyl)quinolin-4-yl]amino}phenyl)ethanone. Acta Crystallographica Section E Structure Reports Online. Available at: [Link]

-

Li, J., et al. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. ResearchGate. Available at: [Link]

-

ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction? ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

-

Gate Chemistry. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. Available at: [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

-

Manske, R. H. (2011). The Friedländer Synthesis of Quinolines. Organic Reactions. Available at: [Link]

-

Wolska, P., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Available at: [Link]

-

Kumar, A., et al. (2024). The Chemistry and Applications of Quinoline: A Comprehensive Review. Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

El-Dean, A. M. K., et al. (2005). SYNTHESIS OF NOVEL QUINOLINES, PYRANOQUINOLINES,. Af. J. Sci. Tech.. Available at: [Link]

-

ResearchGate. (n.d.). Originally proposed mechanism for the quinoline construction involving an enaminone C=C bond cleavage. ResearchGate. Available at: [Link]

-

Thakare, P. P., et al. (2023). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. BMC Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Quinoline. Wikipedia. Available at: [Link]

-

Doebner-von Miller Synthesis. (n.d.). Cambridge University Press. Available at: [Link]

-

Chemistry Lover. (2020). Combe's synthesis of quinoline || detailed mechanism. YouTube. Available at: [Link]

-

Abadi, A. H., et al. (2005). Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Combes Quinoline Synthesis. (n.d.). Cambridge University Press. Available at: [Link]

-

Maji, S., & Kundu, J. (2022). Dehydrogenative Synthesis of Quinolines and Quinazolines via Ligand-Free Cobalt-Catalyzed Cyclization of 2-Aminoaryl Alcohols with Ketones or Nitriles. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (2022). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. ResearchGate. Available at: [Link]

-

ResearchGate. (2015). Base-mediated synthesis of quinolines: an unexpected cyclization reaction between 2-aminobenzylalcohol and ketones. ResearchGate. Available at: [Link]

-

Mocan, T., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules. Available at: [Link]

-

ResearchGate. (2014). Synthesis of 7-trifluoromethyl-6H-chromeno[4,3-b]quinolin-6-ones. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. ResearchGate. Available at: [Link]

-

Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry. Available at: [Link]

-

Dr. G. S. S. Kumar. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube. Available at: [Link]

-

ResearchGate. (n.d.). Combes quinoline synthesis. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Friedländer Quinoline Synthesis. ResearchGate. Available at: [Link]

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Quinoline - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. iipseries.org [iipseries.org]

- 7. organicreactions.org [organicreactions.org]

- 8. researchgate.net [researchgate.net]

- 9. alfa-chemistry.com [alfa-chemistry.com]

Application Note: High-Resolution Mass Spectrometry for the Structural Characterization of 1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone, a key intermediate in pharmaceutical and agrochemical synthesis. We detail optimized protocols for sample preparation, ionization, and fragmentation analysis using advanced techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) coupled with Quadrupole Time-of-Flight (Q-TOF) mass spectrometry. Furthermore, we propose characteristic fragmentation pathways crucial for the structural elucidation and confirmation of this molecule. The methodologies presented are designed to offer researchers, scientists, and drug development professionals a robust framework for the accurate identification and characterization of this and structurally related compounds.

Introduction: The Analytical Imperative

This compound is a substituted aromatic ketone of significant interest in medicinal chemistry and materials science. The presence of a primary amine, a ketone, and a trifluoromethoxy group on the phenyl ring imparts a unique combination of chemical properties that are leveraged in the synthesis of more complex molecules.[1] Accurate characterization of this intermediate is paramount to ensure the integrity of downstream synthetic products and to meet stringent regulatory requirements.

Mass spectrometry is an indispensable tool for the molecular-level analysis of such compounds, offering high sensitivity, specificity, and the ability to elucidate structural information from minimal sample quantities.[2] This application note serves as a practical guide to leveraging high-resolution mass spectrometry for the unambiguous identification and structural confirmation of this compound.

Physicochemical Properties and Expected Mass

Before delving into experimental protocols, a foundational understanding of the analyte's properties is crucial for method development.

| Property | Value | Source |

| Molecular Formula | C₉H₈F₃NO₂ | Calculated |

| Monoisotopic Mass | 219.0507 g/mol | Calculated |

| Average Mass | 219.16 g/mol | Calculated |

| Key Functional Groups | Primary Amine (-NH₂), Ketone (C=O), Trifluoromethoxy (-OCF₃), Aromatic Ring | - |

The presence of the primary amine group makes this compound amenable to positive ion mode mass spectrometry, where it can be readily protonated.

Experimental Workflow: A Strategic Approach

A systematic workflow is essential for reliable and reproducible mass spectrometric analysis. Our proposed workflow encompasses sample preparation, ionization source selection, and mass analysis, culminating in data interpretation.

Caption: A generalized workflow for the mass spectrometric analysis of this compound.

Detailed Protocols

Sample Preparation

Proper sample preparation is critical to avoid instrument contamination and to ensure optimal ionization efficiency.[3]

Protocol 1: Standard Dilution for LC-MS Analysis

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.[4]

-

Working Solution Preparation: Perform a serial dilution of the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI) to a final concentration of 1-10 µg/mL.[4] The addition of formic acid is intended to facilitate protonation of the analyte.

-

Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system or the mass spectrometer's sample introduction capillary.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

For complex mixtures or to enhance sensitivity, coupling liquid chromatography with mass spectrometry is recommended.

Protocol 2: Reversed-Phase LC-Q-TOF MS

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.[5]

-

LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes to ensure adequate separation and elution of the analyte.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 1-5 µL.

| MS Parameter | Recommended Setting | Rationale |

| Ionization Mode | Positive Electrospray (ESI) | The primary amine is a basic site, readily accepting a proton to form [M+H]⁺.[6] |

| Alternative Ionization | Atmospheric Pressure Chemical Ionization (APCI) | Suitable for less polar compounds and can be tested if ESI yields poor results.[7] |

| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process for stable ion generation. |

| Source Temperature | 120 - 150 °C | Aids in desolvation of the charged droplets. |

| Desolvation Gas Flow | 600 - 800 L/hr | Facilitates efficient solvent evaporation. |

| Mass Range | m/z 50 - 500 | To encompass the precursor ion and its expected fragments. |

| Acquisition Mode | Full Scan (MS) and Tandem MS (MS/MS) | MS for precursor identification and MS/MS for structural fragmentation.[8] |

| Collision Energy (MS/MS) | Ramped (e.g., 10-40 eV) | To induce fragmentation and observe a range of product ions. |

Data Interpretation: Deciphering the Spectra

Full Scan Mass Spectrum

In positive ESI mode, the primary species expected is the protonated molecule, [M+H]⁺.

-

Expected m/z: 220.0580

High-resolution mass spectrometers like a Q-TOF can measure this mass with high accuracy (typically < 5 ppm), allowing for the confident determination of the elemental composition.[5][9]

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathways

Tandem mass spectrometry (MS/MS) provides invaluable structural information by fragmenting the isolated precursor ion.[8] The fragmentation of this compound is predicted to be directed by its functional groups.

Proposed Key Fragmentations:

-

Alpha-Cleavage of the Ketone: A common fragmentation pathway for ketones is the cleavage of the bond adjacent to the carbonyl group.[10] This can result in the loss of a methyl radical (•CH₃) or the formation of an acylium ion.

-

Loss of •CH₃ (15 Da): This would lead to a fragment at m/z 205.0347.

-

Formation of CH₃CO⁺ (43 Da): While possible, the charge is more likely to be retained on the larger aromatic portion.

-

-

Loss of Neutral Molecules:

-

Loss of CO (28 Da): Following the initial alpha-cleavage, the resulting acylium ion can lose carbon monoxide.

-

Loss of H₂O (18 Da): The presence of the ortho-amino group to the ketone may facilitate a cyclization reaction with subsequent loss of water, although this is less common for simple ketones.

-

-

Cleavage of the Trifluoromethoxy Group: The C-O bond of the trifluoromethoxy group could cleave, potentially leading to the loss of •OCF₃ or related fragments. However, the C-F bonds are very strong, making fragmentation of the -CF₃ group itself less likely. A more probable fragmentation is the loss of the entire -OCF₃ group.

Caption: Proposed major fragmentation pathways for protonated this compound.

Alternative Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS is a powerful alternative.[11]

Protocol 3: GC-MS Analysis

-

Derivatization (Optional): The primary amine may benefit from derivatization (e.g., silylation) to improve volatility and thermal stability, though the parent compound may be sufficiently volatile.

-

Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.[3]

-

GC Column: A non-polar or medium-polarity column (e.g., DB-5ms).

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure elution.

-

Ionization: Electron Ionization (EI) at 70 eV.

Under EI, extensive fragmentation is expected, providing a characteristic "fingerprint" mass spectrum that can be compared to spectral libraries. Fragmentation patterns in EI will differ from ESI-MS/MS but will still be governed by the principles of alpha-cleavage and cleavage at the functional groups.[12]

Conclusion

The protocols and theoretical fragmentation pathways outlined in this application note provide a robust starting point for the mass spectrometric analysis of this compound. The use of high-resolution Q-TOF mass spectrometry, particularly when coupled with liquid chromatography, enables confident identification through accurate mass measurement and structural elucidation via tandem MS. The proposed fragmentation patterns, centered on alpha-cleavage of the ketone and cleavages related to the trifluoromethoxy group, serve as a guide for interpreting the resulting spectra. These methodologies are readily adaptable to other similar aromatic ketones, providing a versatile tool for researchers in pharmaceutical and chemical development.

References

- Laćan M., Vukićević M., Džanić H., Stefanović D. (n.d.). The mass spectra of some aromatic polyketones. Organic Mass Spectrometry.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Wikipedia. (n.d.). Time-of-flight mass spectrometry. Available at: [Link]

-

Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Available at: [Link]

-

Wikipedia. (n.d.). Tandem mass spectrometry. Available at: [Link]

-

PubMed. (n.d.). Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants. Available at: [Link]

-

Rosalind Franklin Institute. (n.d.). Structural Elucidation. Available at: [Link]

-

PubMed Central. (n.d.). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. Available at: [Link]

-

Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Available at: [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

-

PubMed Central. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Structural Elucidation - RFI [rfi.ac.uk]

- 3. organomation.com [organomation.com]

- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Atmospheric Pressure Chemical Ionization - Creative Proteomics [creative-proteomics.com]

- 8. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]

- 9. Time-of-flight mass spectrometry - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sci-Hub. The mass spectra of some aromatic polyketones / Organic Mass Spectrometry, 1975 [sci-hub.sg]

Application Notes and Protocols: The Strategic Use of 1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone in the Synthesis of Novel Kinase Inhibitors

Introduction: The Emergence of a Privileged Scaffold in Kinase Inhibitor Design

Protein kinases, as fundamental regulators of cellular signaling, have become a focal point in the development of targeted therapies, particularly in oncology.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, driving aberrant cell growth, proliferation, and survival. Small molecule kinase inhibitors have revolutionized treatment paradigms by offering potent and often selective interruption of these pathogenic signaling cascades. Within the medicinal chemist's arsenal, certain structural motifs have emerged as "privileged scaffolds" due to their inherent ability to interact favorably with the ATP-binding site of various kinases. One such scaffold is the substituted 2-aminoacetophenone core, which serves as a versatile precursor for a multitude of heterocyclic systems known to exhibit potent kinase inhibitory activity.

This application note delves into the strategic utility of a specific, highly functionalized starting material: 1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone . The incorporation of the trifluoromethoxy (-OCF₃) group is a deliberate design element aimed at enhancing the pharmacological properties of the final inhibitor. This electron-withdrawing moiety can significantly improve metabolic stability, increase lipophilicity for better membrane permeability, and favorably modulate the pKa of nearby functionalities to enhance binding interactions within the kinase domain. These advantageous properties make the trifluoromethoxy group a valuable substituent in modern drug design.

Herein, we provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of quinazoline and pyrimidine-based kinase inhibitors. We will explore the underlying chemical principles, provide detailed, field-proven protocols, and discuss the characterization and biological evaluation of the resulting compounds.

The Trifluoromethoxy Group: A Key Modulator of Physicochemical and Pharmacokinetic Properties

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Both trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups are particularly valued for their ability to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.

The trifluoromethoxy group, in particular, offers a unique combination of properties:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug.

-

Increased Lipophilicity: The -OCF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.

-

Modulation of Electronic Properties: As a strong electron-withdrawing group, it can influence the acidity or basicity of nearby functional groups, which can be critical for optimizing interactions with the target protein.

These attributes make this compound a highly attractive starting material for the synthesis of kinase inhibitors with potentially improved pharmacokinetic profiles and enhanced biological activity.

Synthetic Pathways to Kinase Inhibitor Scaffolds

The 2-aminoacetophenone moiety within our starting material is a versatile handle for the construction of various heterocyclic cores commonly found in kinase inhibitors. We will focus on two prominent examples: the synthesis of 4-anilinoquinazolines and 2,4-diaminopyrimidines.

I. Synthesis of 4-Anilinoquinazoline-Based Kinase Inhibitors

The 4-anilinoquinazoline scaffold is a well-established pharmacophore present in several FDA-approved kinase inhibitors. The following protocol outlines a robust and reproducible method for the synthesis of this class of compounds starting from this compound.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for 4-anilinoquinazoline kinase inhibitors.

Experimental Protocol: Synthesis of a Representative 4-Anilino-6-(trifluoromethoxy)quinazoline

Step 1: Cyclization to form 6-(Trifluoromethoxy)quinazolin-4(3H)-one

-

Rationale: This step involves the condensation of the 2-aminoacetophenone with a one-carbon source, such as formamide, to construct the pyrimidinone ring of the quinazolinone core.

-

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq).

-

Add an excess of formamide (e.g., 10-20 eq).

-

Heat the reaction mixture to 150-160 °C and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the mixture to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum to yield 6-(Trifluoromethoxy)quinazolin-4(3H)-one.

-

Step 2: Chlorination to form 4-Chloro-6-(trifluoromethoxy)quinazoline

-

Rationale: The hydroxyl group of the quinazolinone is converted to a more reactive chloro group, which serves as a good leaving group for the subsequent nucleophilic aromatic substitution.

-

Procedure:

-

Suspend 6-(Trifluoromethoxy)quinazolin-4(3H)-one (1.0 eq) in thionyl chloride (SOCl₂) (5-10 eq).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Reflux the mixture for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, carefully remove the excess SOCl₂ under reduced pressure.

-

Triturate the residue with a non-polar solvent (e.g., hexane) to afford the crude 4-Chloro-6-(trifluoromethoxy)quinazoline, which can be used in the next step without further purification.

-

Step 3: Nucleophilic Aromatic Substitution (SNAr) to Yield the Final Kinase Inhibitor

-

Rationale: The final step involves the displacement of the chloro group by a substituted aniline to introduce the desired side chain that will interact with the kinase active site.

-

Procedure:

-

Dissolve 4-Chloro-6-(trifluoromethoxy)quinazoline (1.0 eq) and the desired substituted aniline (1.1 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 2-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and add water to precipitate the product.

-

Collect the solid by filtration, wash with water and a small amount of cold isopropanol.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 4-anilino-6-(trifluoromethoxy)quinazoline kinase inhibitor.

-

Table 1: Representative Data for Synthesized 4-Anilinoquinazoline Analogs

| Compound ID | Substituted Aniline Used | Yield (%) | IC₅₀ (nM) vs. Target Kinase (Hypothetical) |

| KI-QZ-01 | 3-Ethynylaniline | 75 | 15 (EGFR) |

| KI-QZ-02 | 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline | 68 | 5 (BCR-ABL T315I) |

| KI-QZ-03 | 3-Chloro-4-fluoroaniline | 82 | 25 (VEGFR2) |

II. Synthesis of 2,4-Diaminopyrimidine-Based Kinase Inhibitors

The 2,4-diaminopyrimidine core is another critical scaffold in the design of potent and selective kinase inhibitors, particularly for targets like the Aurora kinases.[2] A common synthetic route involves the condensation of a guanidine derivative with a β-keto ester or a similar reactive intermediate derived from our starting material.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for 2,4-diaminopyrimidine kinase inhibitors.

Experimental Protocol: Synthesis of a Representative 2,4-Diaminopyrimidine

Step 1: Formation of a β-Keto Aldehyde Intermediate

-

Rationale: A Claisen condensation is employed to introduce a formyl group at the α-position of the ketone, creating a reactive 1,3-dicarbonyl intermediate necessary for cyclization with guanidine.

-

Procedure:

-

To a solution of sodium ethoxide (NaOEt) in ethanol, add this compound (1.0 eq) at 0 °C.

-

Add ethyl formate (1.5 eq) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-keto aldehyde intermediate.

-

Step 2: Cyclocondensation with Guanidine

-

Rationale: The 1,3-dicarbonyl intermediate undergoes a cyclocondensation reaction with guanidine to form the 2,4-diaminopyrimidine ring.

-

Procedure:

-

Dissolve the crude β-keto aldehyde intermediate (1.0 eq) and guanidine hydrochloride (1.2 eq) in a suitable solvent such as ethanol or isopropanol.

-

Add a base, such as sodium ethoxide or potassium carbonate (2.0 eq).

-

Reflux the reaction mixture for 6-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2,4-diaminopyrimidine kinase inhibitor.

-

Table 2: Representative Data for Synthesized 2,4-Diaminopyrimidine Analogs

| Compound ID | Guanidine Derivative Used | Yield (%) | IC₅₀ (nM) vs. Target Kinase (Hypothetical) |

| KI-PY-01 | Guanidine Hydrochloride | 65 | 50 (Aurora A) |

| KI-PY-02 | N-Methylguanidine Hydrochloride | 60 | 45 (Aurora B) |

| KI-PY-03 | N-Phenylguanidine Hydrochloride | 55 | 70 (CDK2) |

Characterization and Biological Evaluation

Structural Characterization:

The identity and purity of all synthesized compounds should be rigorously confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final products.

In Vitro Kinase Inhibition Assays:

The inhibitory potency of the synthesized compounds against the target kinase(s) should be determined using in vitro assays. A common method is a radiometric assay that measures the incorporation of ³²P from [γ-³²P]ATP into a peptide or protein substrate. The concentration of the inhibitor that reduces the kinase activity by 50% (IC₅₀) is then calculated.

Cellular Assays:

Compounds that demonstrate potent in vitro kinase inhibition should be further evaluated in cell-based assays to assess their anti-proliferative activity. This is typically done using a panel of cancer cell lines that are known to be dependent on the target kinase for their growth and survival. The GI₅₀ (concentration that causes 50% growth inhibition) can be determined using assays such as the MTT or CellTiter-Glo® assays.

Conclusion

This compound is a strategically designed and highly valuable starting material for the synthesis of a diverse range of kinase inhibitors. Its trifluoromethoxy group offers the potential for improved pharmacokinetic properties, while the 2-aminoacetophenone core provides a versatile platform for the construction of well-established kinase inhibitor scaffolds such as quinazolines and pyrimidines. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthesis of novel and potent kinase inhibitors for the advancement of targeted therapies.

References

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.

-

Synthesis and evaluation of [2-(4-quinolyloxy)phenyl]methanone derivatives: novel selective inhibitors of transforming growth factor-beta kinase. PubMed.

-

Preparation method of 2-amino-5-fluoroacetophenone. Google Patents.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

-

Applications of fluorine-containing amino acids for drug design. PubMed.

-

1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation. PubMed.

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.

-

Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. PubMed.

Sources

Troubleshooting & Optimization

optimizing reaction conditions for "1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone" synthesis

Welcome to the technical support center for the synthesis of 1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding this multi-step synthesis. Our goal is to equip you with the scientific rationale behind experimental choices to empower you to optimize your reaction conditions for higher yields and purity.

Introduction to the Synthetic Strategy

The synthesis of this compound from 3-(trifluoromethoxy)aniline is a multi-step process that leverages fundamental organic transformations. The overall strategy involves:

-

N-Acetylation (Protection): The nucleophilic amino group of the starting material is protected as an acetamide to prevent side reactions with the Lewis acid catalyst in the subsequent step.

-

Friedel-Crafts Acylation: An acetyl group is introduced to the aromatic ring. The directing effects of the acetamido and trifluoromethoxy groups guide the regioselective formation of the desired product.

-

Hydrolysis (Deprotection): The protecting acetyl group is removed from the nitrogen to yield the final target molecule.

This guide will address potential challenges at each of these critical stages.

Visualizing the Workflow

side products in the synthesis of quinolines from "1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone"

Topic: Side Products in the Synthesis of Quinolines from 1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone Audience: Researchers, scientists, and drug development professionals. From the desk of: A Senior Application Scientist

Introduction: Navigating the Synthesis of Fluorinated Quinolines

Welcome to the technical support center. This guide is designed for researchers engaged in the synthesis of quinoline derivatives, specifically those starting from this compound. The incorporation of the trifluoromethoxy (-OCF3) group is a widely used strategy in modern drug design to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] However, the strong electron-withdrawing nature of this group presents unique challenges during the critical cyclization step of quinoline synthesis, often leading to a range of undesirable side products.

This document provides a structured, in-depth troubleshooting guide in a question-and-answer format. We will delve into the mechanistic origins of common side products, offer validated protocols, and present logical frameworks to optimize your reaction outcomes.

Section 1: Mechanistic Foundations of Quinoline Synthesis

A clear understanding of the reaction mechanism is the first step toward effective troubleshooting. For the synthesis of quinolines from a 2-aminoaryl ketone, the Friedländer annulation is the most direct and commonly employed method.

Q1: What is the primary reaction pathway for synthesizing quinolines from this compound?

A1: The most common route is the Friedländer Synthesis , which involves the condensation of a 2-aminoaryl ketone with a second carbonyl compound that possesses a reactive α-methylene group.[3][4][5] The reaction can be catalyzed by either acids or bases. Given the starting material, two main mechanistic pathways are possible, often competing with each other.

-

Aldol-Type Condensation First: The reaction begins with an aldol condensation between the two carbonyl partners, followed by cyclization via imine formation and subsequent dehydration.

-

Schiff Base Formation First: The initial step is the formation of a Schiff base between the 2-amino group and the partner ketone. This is followed by an intramolecular aldol condensation and dehydration to yield the quinoline ring.[3]

The presence of the electron-withdrawing -OCF3 group on the aromatic ring can influence which pathway is favored and generally makes the final electrophilic cyclization step more challenging.

Caption: Regioselective pathways in Friedländer synthesis.

Control Strategy: To favor a single isomer, you may need to modify the ketone partner to introduce significant steric bulk, thereby forcing the reaction down a single pathway. [6]Alternatively, exploring different acid catalysts (e.g., H₂SO₄ vs. PPA) can sometimes alter the ratio of regioisomers formed. [12]

Section 3: Experimental Protocols & Troubleshooting Workflow

Protocol 1: Optimized Friedländer Synthesis using p-Toluenesulfonic Acid (p-TsOH)

This protocol is designed to minimize base-catalyzed side reactions like ketone self-condensation.

Materials:

-

This compound

-

Ketone partner (e.g., cyclohexanone, 1.2 equivalents)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 equivalents)

-

Toluene (anhydrous)

Procedure:

-

Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add this compound (1.0 eq) and p-TsOH·H₂O (0.1 eq).

-

Solvent Addition: Add anhydrous toluene to the flask to achieve a concentration of approximately 0.5 M.

-

Reactant Addition: Add the ketone partner (1.2 eq) to the mixture.

-

Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Monitor the reaction progress by TLC or LC-MS. The reaction typically takes 4-12 hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Extraction: Wash the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid, followed by brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting common synthesis issues.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

-

Gashu, M. B., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]

-

Prajapati, S. M., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

-

Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

-

Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis. Cambridge University Press. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

-

YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism. Retrieved from [Link]